Benzyloxycarbonyl valacyclovir
Overview
Description
Benzyloxycarbonyl valacyclovir, also known as Cbz-Valaciclovir, is an intermediate compound that can be used to prepare Valaciclovir . It has a molecular weight of 458.47 and a molecular formula of C21H26N6O6 .
Molecular Structure Analysis
The molecular structure of Benzyloxycarbonyl valacyclovir is represented by the SMILES notation: CC(C)C@@HNC2=O)=O)NC(OCC3=CC=CC=C3)=O
.
Physical And Chemical Properties Analysis
Benzyloxycarbonyl valacyclovir is a white crystal with a density of 0.926 g/cm. It has a melting point of 62-64°C and a boiling point of 394.43°C (rough estimate). It has a vapor pressure of 2.99E-08 mmHg at 25°C and a refractive index of -4.3 ° (C=2, AcOH). It is soluble in water (16% at 20°C), but insoluble in ethanol and ether .
Scientific Research Applications
-
Pharmacokinetics of Valacyclovir
- Application : Valacyclovir is used to improve the bioavailability of aciclovir, a medication used to treat infections caused by herpesviruses. The modification of aciclovir by valine esterification, producing valaciclovir, results in significant increases in systemic aciclovir plasma levels .
- Method : The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
- Results : The enhanced pharmacokinetics of valaciclovir have translated into improvements in clinical efficacy and patient convenience .
-
Treatment of Herpes Zoster (HZ)
- Application : Valacyclovir is used worldwide for the treatment of HZ in both immunocompetent and immunocompromised patients .
- Method : Valacyclovir is administered orally. It is superior to aciclovir according to ZAP analysis from different clinical studies .
- Results : The results of these studies are not specified in the source .
-
Treatment of Disease Caused by Herpesviruses
- Application : Aciclovir, which can be produced from Valaciclovir, has been shown to be effective in the treatment of disease caused by herpesviruses .
- Method : The prodrug, valaciclovir, is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir .
- Results : Valaciclovir is at least as effective as oral aciclovir for a number of indications .
-
- Application : Valacyclovir is the valyl ester of the antiviral drug acyclovir . Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir .
- Method : Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA .
- Results : The results of this application are not specified in the source .
-
Treatment of Disease Caused by Herpesviruses
- Application : Aciclovir, which can be produced from Valaciclovir, has been shown to be effective in the treatment of disease caused by herpesviruses .
- Method : The prodrug, valaciclovir, is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir .
- Results : Valaciclovir is at least as effective as oral aciclovir for a number of indications .
-
- Application : Valacyclovir is the valyl ester of the antiviral drug acyclovir . Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir .
- Method : Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA .
- Results : The results of this application are not specified in the source .
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUAJRZJTUOEA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924945 | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonyl valacyclovir | |
CAS RN |
124832-31-1 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124832-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYLOXYCARBONYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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